An In-depth Technical Guide to Isopropyl 5-chloro-4-methyl-2-nitrobenzoate
An In-depth Technical Guide to Isopropyl 5-chloro-4-methyl-2-nitrobenzoate
CAS Number: 1204518-43-3
This technical guide provides a comprehensive overview of Isopropyl 5-chloro-4-methyl-2-nitrobenzoate, a key chemical intermediate. Tailored for researchers, scientists, and professionals in drug development and fine chemical synthesis, this document delves into its chemical identity, synthesis, applications, and safety protocols, grounding all information in established scientific principles and authoritative sources.
Introduction and Chemical Identity
Isopropyl 5-chloro-4-methyl-2-nitrobenzoate is a substituted aromatic carboxylic acid ester. Its structure, characterized by a benzene ring with chloro, methyl, nitro, and isopropyl ester functional groups, makes it a versatile building block in organic synthesis. Its primary significance lies in its role as a crucial intermediate in the manufacturing of the insecticide Flometoquin.[1] Understanding the properties and synthesis of this compound is therefore essential for chemists working in the agrochemical sector and related fields of research and development.
IUPAC Name: propan-2-yl 5-chloro-4-methyl-2-nitrobenzoate[2] Synonyms: 5-chloro-4-methyl-2-nitro-benzoic acid isopropyl ester[3] CAS Number: 1204518-43-3[4][5]
Physicochemical and Computed Properties
Precise, experimentally determined physicochemical data for Isopropyl 5-chloro-4-methyl-2-nitrobenzoate is not widely available in public literature. However, computational models provide valuable predicted data for key properties. These predictions are useful for anticipating the compound's behavior in various experimental conditions. For comparison, the experimental melting point of the analogous methyl ester, Methyl 5-chloro-2-nitrobenzoate, is reported as 48-52 °C.[6][7]
| Property | Value | Source |
| Molecular Formula | C₁₁H₁₂ClNO₄ | PubChem[2] |
| Molecular Weight | 257.67 g/mol | PubChem[2] |
| Predicted Boiling Point | 351.0 ± 37.0 °C | Echemi[3] |
| Predicted Density | 1.283 ± 0.06 g/cm³ | Echemi[3] |
| XLogP3 (Lipophilicity) | 3.4 | PubChem[2] |
| Topological Polar Surface Area | 72.1 Ų | PubChem[2] |
Synthesis and Mechanism
The synthesis of Isopropyl 5-chloro-4-methyl-2-nitrobenzoate can be logically approached as a two-part process: first, the synthesis of the precursor carboxylic acid, 5-chloro-4-methyl-2-nitrobenzoic acid, followed by its esterification with isopropanol.
Part A: Synthesis of 5-chloro-4-methyl-2-nitrobenzoic acid
A patented method describes a streamlined, two-step, one-pot synthesis starting from 4-methylbenzoic acid.[8] This approach is advantageous as it avoids the isolation of the intermediate, 3-chloro-4-methylbenzoic acid, leading to higher efficiency and reduced waste.
Step 1: Chlorination of 4-methylbenzoic acid The process begins with the electrophilic aromatic substitution (chlorination) of 4-methylbenzoic acid. The methyl and carboxylic acid groups direct the incoming chlorine atom. Using a Lewis acid catalyst in concentrated sulfuric acid facilitates this reaction.
Step 2: Nitration of 3-chloro-4-methylbenzoic acid Following chlorination, a nitrating agent is directly added to the reaction mixture. The nitro group is installed ortho to the carboxylic acid and meta to the chlorine, driven by the directing effects of the existing substituents.
Figure 1: Synthesis workflow for the precursor acid.
Part B: Fischer Esterification
The final step is the conversion of the carboxylic acid to the isopropyl ester via Fischer esterification. This is an acid-catalyzed equilibrium reaction between the carboxylic acid and an excess of isopropanol.
Mechanism: The reaction is initiated by the protonation of the carbonyl oxygen of the carboxylic acid by a strong acid catalyst (e.g., H₂SO₄), which enhances the electrophilicity of the carbonyl carbon. Isopropanol then acts as a nucleophile, attacking the activated carbonyl carbon. Subsequent proton transfers and the elimination of a water molecule yield the final ester product. Driving the equilibrium towards the product is typically achieved by using a large excess of the alcohol and/or removing water as it is formed.[9][10]
Figure 2: Overview of the Fischer esterification step.
Experimental Protocol (Illustrative)
The following protocol is a representative procedure based on established methods for analogous transformations.[11][12]
Part A: Synthesis of 5-chloro-4-methyl-2-nitrobenzoic acid [8]
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To a suitable reaction vessel, charge concentrated sulfuric acid as the solvent.
-
Add 4-methylbenzoic acid and a Lewis acid catalyst (e.g., FeCl₃).
-
Cool the mixture and slowly introduce chlorine gas while maintaining the temperature.
-
Upon completion of the chlorination (monitored by TLC or GC), directly add a nitrating agent (e.g., a mixture of nitric acid and sulfuric acid) to the vessel at a controlled temperature.
-
After the nitration is complete, quench the reaction by carefully pouring the mixture onto ice.
-
The precipitated solid product, 5-chloro-4-methyl-2-nitrobenzoic acid, is collected by filtration, washed with cold water, and dried.
Part B: Fischer Esterification to Isopropyl 5-chloro-4-methyl-2-nitrobenzoate [12]
-
In a round-bottom flask equipped with a reflux condenser, combine 5-chloro-4-methyl-2-nitrobenzoic acid and a large excess of anhydrous isopropanol.
-
Slowly and cautiously add a catalytic amount of concentrated sulfuric acid.
-
Heat the mixture to reflux and maintain for several hours until the reaction is complete (monitored by TLC).
-
After cooling, neutralize the excess acid with a mild base (e.g., saturated sodium bicarbonate solution).
-
Extract the product into an organic solvent such as ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude ester by column chromatography on silica gel if necessary.
Analytical Characterization (Expected Profile)
No public, experimentally-derived spectroscopic data for Isopropyl 5-chloro-4-methyl-2-nitrobenzoate was identified. The following represents an expected analytical profile based on its chemical structure and data from analogous compounds.
-
¹H NMR: The spectrum is expected to show a septet for the isopropyl C-H proton, a doublet for the two isopropyl methyl groups, a singlet for the aromatic methyl group, and two singlets or doublets for the aromatic protons.
-
¹³C NMR: The spectrum should display distinct signals for the carbonyl carbon of the ester, the carbons of the aromatic ring (with varying chemical shifts due to the different substituents), the isopropyl carbons, and the aromatic methyl carbon.
-
Infrared (IR) Spectroscopy: Key characteristic peaks are anticipated for the C=O stretch of the ester (around 1730 cm⁻¹), asymmetric and symmetric stretches of the nitro group (around 1530 and 1350 cm⁻¹ respectively), C-O stretching, and aromatic C-H and C=C vibrations.
-
Mass Spectrometry (MS): The mass spectrum should show a molecular ion peak (M⁺) corresponding to the compound's molecular weight (257.67 g/mol ), along with a characteristic M+2 peak due to the presence of the chlorine-37 isotope. Fragmentation patterns would likely involve the loss of the isopropyl group and other characteristic fragments.
Applications in Research and Industry
The primary documented application of Isopropyl 5-chloro-4-methyl-2-nitrobenzoate is as a key intermediate in the synthesis of Flometoquin, a novel quinoline-based insecticide.[1]
Figure 3: Role in the synthesis of Flometoquin.
Safety and Handling
Isopropyl 5-chloro-4-methyl-2-nitrobenzoate is a hazardous chemical and must be handled with appropriate precautions in a laboratory or industrial setting. The following information is synthesized from available Safety Data Sheets (SDS).
Hazard Classification (GHS):
-
Acute Toxicity, Oral (Category 4): H302 - Harmful if swallowed.
-
Skin Irritation (Category 2): H315 - Causes skin irritation.
-
Eye Irritation (Category 2): H319 - Causes serious eye irritation.
-
Specific Target Organ Toxicity — Single Exposure (Category 3), Respiratory System: H335 - May cause respiratory irritation.
GHS Pictogram:
-
GHS07 (Exclamation Mark)
Precautionary Statements (Selected):
-
P261: Avoid breathing dust/fume/gas/mist/vapors/spray.
-
P280: Wear protective gloves/protective clothing/eye protection/face protection.
-
P301+P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.
-
P302+P352: IF ON SKIN: Wash with plenty of soap and water.
-
P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
Personal Protective Equipment (PPE):
-
Engineering Controls: Use only in a well-ventilated area, preferably in a chemical fume hood.
-
Eye/Face Protection: Wear chemical safety goggles or a face shield.
-
Skin Protection: Wear impervious gloves (e.g., nitrile rubber) and protective clothing.
-
Respiratory Protection: If ventilation is inadequate, use a NIOSH-approved respirator with appropriate cartridges.
References
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-
Synthesis of methyl 5-chloro-2-nitrobenzoate. PrepChem.com. [Link]
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How to synthesis 4-chloro-2-nitrobenzoic acid from benzene? What are the steps. Quora. [Link]
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Isopropyl 5-chloro-4-methyl-2-nitrobenzoate. PubChem. [Link]
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Fischer Esterification-Typical Procedures. OperaChem. [Link]
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m-NITROBENZOIC ACID. Organic Syntheses Procedure. [Link]
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Draw the stepwise mechanism for the Fischer esterification reaction of m-nitrobenzoic acid and... Homework.Study.com. [Link]
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Improved Fischer Esterification of Substituted Benzoic Acid under Sealed-Vessel Microwave Condition. ResearchGate. [Link]
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Isopropyl 5-chloro-4-methyl-2-nitrobenzoate. Lead Sciences. [Link]
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Fischer Esterification of 3-ntrobenzoic acid 2017. Truman ChemLab. [Link]
- Process for preparing nitro benzoic acid alkyl esters. (EP0394985A1).
-
Methyl 5-chloro-2-nitrobenzoate. PMC - NIH. [Link]
-
Methyl 5-Chloro-2-nitrobenzoate. ChemBK. [Link]
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